molecular formula C9H10F3NO B13156216 5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile

5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13156216
M. Wt: 205.18 g/mol
InChI Key: ONQPGNJFADNWIU-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound is of interest in various fields of research due to its potential applications in medicinal chemistry, agrochemicals, and material science. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable moiety in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the trifluoromethyl group. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a trifluoromethylating agent in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and trifluoromethylating agents like trifluoromethyl iodide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic compounds and trifluoromethylated derivatives, such as:

Uniqueness

What sets 5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile apart is its unique spirocyclic structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

5-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-2-1-3-8(4-6)7(5-13)14-8/h6-7H,1-4H2

InChI Key

ONQPGNJFADNWIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)C(O2)C#N)C(F)(F)F

Origin of Product

United States

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